molecular formula C5H5BrN6S B13065459 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13065459
M. Wt: 261.11 g/mol
InChI Key: GBEMGCRJMOVTGS-UHFFFAOYSA-N
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Description

5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiadiazole and triazole rings. These rings are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,5-thiadiazole derivatives with triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both thiadiazole and triazole rings in its structure. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C5H5BrN6S

Molecular Weight

261.11 g/mol

IUPAC Name

5-bromo-1-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H5BrN6S/c6-4-9-5(7)10-12(4)2-3-1-8-13-11-3/h1H,2H2,(H2,7,10)

InChI Key

GBEMGCRJMOVTGS-UHFFFAOYSA-N

Canonical SMILES

C1=NSN=C1CN2C(=NC(=N2)N)Br

Origin of Product

United States

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